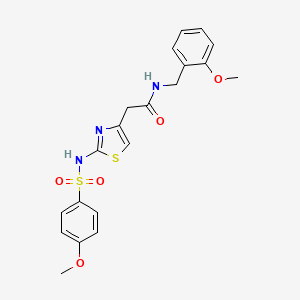

N-(2-甲氧基-2-(邻甲苯基)乙基)-1-甲基-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

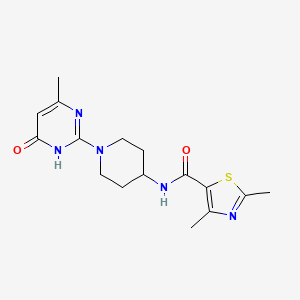

The compound "N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide" is a chemically synthesized molecule that belongs to the class of sulfonamides with an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for their therapeutic properties. The presence of a sulfonamide group can confer additional chemical properties and potential biological activities .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. One such method involves the reaction of allenyl sulfonamides with amines, which can lead to the regioselective formation of highly substituted imidazoles . Another approach for synthesizing sulfonamide-containing heterocycles starts with compounds like 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, which can be further reacted to incorporate various biologically active moieties . Additionally, Brønsted acidic ionic liquids have been used as catalysts and solvents for the synthesis of N-sulfonyl imines, which can be a step towards creating sulfonamide-imidazole compounds .

Molecular Structure Analysis

The molecular structure of imidazole sulfonamides is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms at non-adjacent positions. The sulfonamide group is typically bonded to one of the nitrogen atoms of the imidazole ring, which can influence the electronic distribution and reactivity of the molecule. The substituents on the imidazole ring, such as the methoxy and o-tolyl groups in the compound of interest, can further modify the chemical and physical properties of the molecule .

Chemical Reactions Analysis

Imidazole sulfonamides can undergo various chemical reactions, including conjugation with glutathione, which may represent a detoxification pathway for toxic arylamines. This reaction can lead to the formation of adducts with a new binding form, such as N-hydroxy-sulfonamide, which is a linkage between arylnitroso compounds and thiols . The reactivity of these compounds can also be exploited in the development of new pharmaceuticals, as seen in the synthesis of cardiac electrophysiological agents where the imidazolyl moiety is a key structural component .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole sulfonamides are influenced by their molecular structure. The presence of electron-withdrawing groups, such as the sulfonamide, can affect the acidity and basicity of the imidazole nitrogen atoms. The solubility, stability, and reactivity of these compounds can vary depending on the nature and position of the substituents on the imidazole ring. These properties are crucial when considering the compound's potential as a pharmaceutical agent, as they will affect its pharmacokinetics and pharmacodynamics .

科学研究应用

合成方法

开发新型化合物通常涉及合成具有潜在治疗益处的化合物。例如,已合成了具有不同取代基的磺胺衍生物,以评估它们的抗溃疡、抗微生物和电生理活性。这些合成工作包括制备咪唑基苯甲酰胺和苯磺酰胺,表明对磺胺化学在开发新的治疗剂和探索其药理特性方面存在广泛兴趣(J. Starrett et al., 1989; T. K. Morgan et al., 1990)。

生物活性

对磺胺衍生物的生物活性研究揭示了各种潜在应用。例如,有机硫化合物已被研究其抗微生物和抗增殖活性,显示出显著的生物活性,这种生物活性可能在螯合后得到增强,因为从金属到配体的电荷转移现象(A. Hassan et al., 2021)。此外,磺胺类化合物已被探索其对碳酸酐酶的抑制作用,这可能对治疗与组织中的pH平衡和离子传输改变相关的疾病有影响(A. Scozzafava et al., 2000)。

理论研究

理论研究揭示了磺胺衍生物的理化性质,这对于理解它们的生物活性和潜在治疗应用至关重要。对生物活性磺胺的气相酸度、pKa、亲脂性和溶解度的研究有助于预测它们的药代动力学性质,并优化其分子结构以增强生物活性(M. Remko et al., 2004)。

属性

IUPAC Name |

N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-12(11)13(20-3)8-16-21(18,19)14-9-17(2)10-15-14/h4-7,9-10,13,16H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAWTKHGVGFEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(C=N2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B2501107.png)

![2-(4-chlorophenyl)-3-(furan-2-yl)-5-(4-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2501114.png)

![methyl 3-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate](/img/structure/B2501116.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2501117.png)

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2501119.png)

![2-(3,4-dimethoxyphenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2501120.png)

![4-methoxy-3-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2501122.png)